molecular formula C17H18ClN5 B11248072 4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

4-chloro-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11248072
M. Wt: 327.8 g/mol
InChI Key: SILRSGFEXHIHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}aniline is an organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a chloro-substituted aniline, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}aniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The tetrazole derivative is then subjected to a substitution reaction with 2-methylphenyl halide to introduce the methylphenyl group.

    Coupling Reaction: The final step involves coupling the substituted tetrazole with 4-chloroaniline under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethyl}aniline
  • 4-Chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]butyl}aniline

Uniqueness

4-Chloro-N-{2-[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}aniline is unique due to its specific substitution pattern and the presence of the tetrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18ClN5

Molecular Weight

327.8 g/mol

IUPAC Name

4-chloro-N-[2-[1-(2-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C17H18ClN5/c1-12-6-4-5-7-15(12)23-16(20-21-22-23)17(2,3)19-14-10-8-13(18)9-11-14/h4-11,19H,1-3H3

InChI Key

SILRSGFEXHIHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C)(C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.